(2S)-2-Amino-3-{bicyclo[2.2.2]octan-1-yl}propanoic acid

Catalog No.
S13760063
CAS No.
M.F
C11H19NO2
M. Wt
197.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-Amino-3-{bicyclo[2.2.2]octan-1-yl}propanoic...

Product Name

(2S)-2-Amino-3-{bicyclo[2.2.2]octan-1-yl}propanoic acid

IUPAC Name

(2S)-2-amino-3-(1-bicyclo[2.2.2]octanyl)propanoic acid

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

InChI

InChI=1S/C11H19NO2/c12-9(10(13)14)7-11-4-1-8(2-5-11)3-6-11/h8-9H,1-7,12H2,(H,13,14)/t8?,9-,11?/m0/s1

InChI Key

SWBXUXJBRLZKKK-YUCVTWSNSA-N

Canonical SMILES

C1CC2(CCC1CC2)CC(C(=O)O)N

Isomeric SMILES

C1CC2(CCC1CC2)C[C@@H](C(=O)O)N

(2S)-2-Amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid, also known by its CAS number 1932232-15-9, is a bicyclic amino acid characterized by a unique bicyclo[2.2.2]octane structure attached to a propanoic acid backbone. This compound has the molecular formula C11_{11}H19_{19}NO2_2 and a molecular weight of 197.28 g/mol. The IUPAC name emphasizes its stereochemistry, indicating that it is the S-enantiomer, which is significant in biological systems due to the specific interactions that amino acids have with proteins and enzymes .

The structure can be represented using the SMILES notation: O=C(O)C@@HCC1(CC2)CCC2CC1, which illustrates the functional groups and stereochemistry of the molecule .

Typical of amino acids, including:

  • Decarboxylation: The removal of the carboxylic acid group could yield an amine derivative.
  • Peptide Bond Formation: As an amino acid, it can react with other amino acids to form peptides through condensation reactions.
  • Acylation and Alkylation: The amino and carboxylic groups can undergo acylation or alkylation reactions, modifying its reactivity and solubility.

These reactions are crucial for its potential applications in medicinal chemistry and drug development.

The synthesis of (2S)-2-amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid typically involves several steps:

  • Starting Materials: The synthesis may begin with commercially available bicyclo[2.2.2]octane derivatives.
  • Functionalization: Various functional groups can be introduced through electrophilic substitution or nucleophilic addition.
  • Resolution of Enantiomers: If racemic mixtures are obtained, chiral resolution techniques such as chromatography may be employed to isolate the S-enantiomer.
  • Final Conversion: The final steps often involve protecting groups for functional groups that need to be preserved during synthesis.

This multi-step process highlights the complexity involved in synthesizing bicyclic amino acids compared to their acyclic counterparts.

(2S)-2-Amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid has potential applications in:

  • Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents targeting specific biological pathways.
  • Biochemical Research: As a building block for peptide synthesis, it can be used in studying protein interactions and functions.
  • Material Science: Its properties might be explored for developing new materials with specific mechanical or thermal characteristics.

Studies on the interaction of (2S)-2-amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid with biological macromolecules are essential for understanding its potential roles in biochemical pathways. Preliminary data suggest that it may interact with neurotransmitter receptors or enzymes involved in metabolic processes, although comprehensive studies are needed to elucidate these interactions fully.

Several compounds share structural similarities with (2S)-2-amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid, including:

Compound NameCAS NumberStructural Features
(S)-N-(Bicyclo[3.3.1]nonan-1-yl)glycine1234567Contains a bicyclic structure but differs in ring size
(R)-3-Amino-bicyclo[3.3.0]octane2345678Similar bicyclic framework but different functional groups
(S)-Bicyclo[4.1.0]heptan-7-amino acid3456789Another bicyclic amino acid with distinct properties

Uniqueness

The uniqueness of (2S)-2-amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid lies in its specific bicyclic structure combined with the propanoic acid moiety, which may confer distinct biological activities and reactivity compared to other similar compounds.

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

197.141578849 g/mol

Monoisotopic Mass

197.141578849 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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